1,1,1,3,3,3-Hexafluoroisopropyl acrylate

Catalog No.
S703807
CAS No.
2160-89-6
M.F
C6H4F6O2
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoroisopropyl acrylate

CAS Number

2160-89-6

Product Name

1,1,1,3,3,3-Hexafluoroisopropyl acrylate

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate

Molecular Formula

C6H4F6O2

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2

InChI Key

MNSWITGNWZSAMC-UHFFFAOYSA-N

SMILES

C=CC(=O)OC(C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC(=O)OC(C(F)(F)F)C(F)(F)F

Synthesis of Fluorinated Polymers:

HFIA readily undergoes polymerization reactions, allowing scientists to synthesize various fluorinated polymers with tailored properties. These polymers possess unique characteristics like:

  • High thermal and chemical stability: The presence of fluorine atoms strengthens the polymer backbone, making it resistant to high temperatures and harsh chemicals [].
  • Low surface energy and water repellency: Fluorine atoms on the polymer surface create a water-repellent character, making them valuable for applications requiring water resistance, such as anti-fouling coatings [].
  • Dielectric properties: The specific arrangement of fluorine atoms can influence the dielectric constant and loss tangent of the polymer, making them suitable for electronic applications like high-frequency circuit boards [].

By adjusting the reaction conditions and incorporating other monomers with HFIA, researchers can create fluorinated polymers with a wide range of properties for diverse research fields like material science, electronics, and surface science.

Fluorinated Surfactants and Lubricants:

HFIA can be used as a starting material for the synthesis of fluorinated surfactants and lubricants. These fluorinated compounds exhibit:

  • Enhanced surface activity: Fluorine atoms on the molecule lower its surface tension, allowing it to effectively reduce the surface tension of liquids, making them valuable for applications like foaming agents and wetting agents [].
  • Low friction and wear resistance: The fluorinated groups create a lubricating effect, reducing friction between surfaces and offering wear resistance, making them suitable for lubricants in demanding environments.

Researchers are exploring the use of HFIA-derived surfactants and lubricants in various applications, including oil recovery, fire-fighting foams, and high-performance tribology (the study of lubrication and wear).

Biomedical Applications:

Recent research suggests potential applications of HFIA in the biomedical field. Studies have explored its use in:

  • Drug delivery systems: HFIA-based polymers are being investigated for their potential to encapsulate and deliver drugs due to their biocompatibility and controlled release properties.
  • Dental materials: The water-repellent and antimicrobial properties of HFIA-containing polymers are being explored for developing dental adhesives and restorative materials.

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a fluorinated monomer characterized by its unique structure and properties. Its linear formula is H2C=CHCO2CH(CF3)2, and it has a molecular weight of 222.09 g/mol. This compound is recognized for its clear, colorless liquid form and is categorized as a highly hydrophobic acrylate due to the presence of fluorine atoms. The compound's CAS number is 2160-89-6, and it is primarily used in various industrial applications including agrochemicals, pharmaceuticals, and dyes .

HFiPA is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is classified as a hazardous material and should be handled with appropriate safety precautions.

  • Acute Toxicity: Studies suggest moderate to high acute toxicity upon inhalation, ingestion, or skin contact.
  • Chronic Toxicity: Long-term effects are not fully established, but potential carcinogenicity and developmental toxicity cannot be ruled out.

1,1,1,3,3,3-Hexafluoroisopropyl acrylate can undergo typical acrylate polymerization reactions. It can react with other monomers to form copolymers through radical polymerization processes. The presence of the fluorinated group enhances the thermal stability and chemical resistance of the resulting polymers. Additionally, the compound can participate in Michael addition reactions due to the presence of its double bond, allowing for further functionalization .

There are several methods for synthesizing 1,1,1,3,3,3-Hexafluoroisopropyl acrylate:

  • Fluorination of Isopropyl Acrylate: This method involves the direct fluorination of isopropyl acrylate using fluorinating agents.
  • Esterification Reactions: The compound can be synthesized through esterification reactions involving hexafluoroacetone and acrylic acid.
  • Radical Polymerization: This method produces the compound by polymerizing suitable precursors under radical conditions.

These synthesis methods allow for the production of high-purity 1,1,1,3,3,3-Hexafluoroisopropyl acrylate suitable for industrial applications .

1,1,1,3,3,3-Hexafluoroisopropyl acrylate finds applications in various fields:

  • Agrochemicals: Used in formulations for pesticides and herbicides due to its chemical stability.
  • Pharmaceuticals: Potential use in drug delivery systems owing to its hydrophobic properties.
  • Dyes: Employed in producing fluorinated dyes that exhibit enhanced performance characteristics.
  • Coatings: Utilized in coatings that require high resistance to solvents and chemicals .

Interaction studies involving 1,1,1,3,3,3-Hexafluoroisopropyl acrylate primarily focus on its compatibility with other materials. Its hydrophobic nature allows it to interact favorably with non-polar solvents and polymers. Additionally, studies suggest that when combined with other functional monomers in polymerization processes, it can enhance the mechanical properties and thermal stability of the resultant materials .

Several compounds share structural similarities with 1,1,1,3,3,3-Hexafluoroisopropyl acrylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Trifluoroethyl acrylateContains trifluoromethyl groupLower hydrophobicity compared to hexafluorinated compounds
Perfluorobutyl acrylateContains perfluorobutyl groupExhibits high chemical resistance
Hexafluoropropylene oxideCyclic structure with fluorineDifferent reactivity profile

The uniqueness of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate lies in its specific combination of fluorinated groups and acrylate functionality which imparts distinct properties such as enhanced hydrophobicity and thermal stability compared to its analogs .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (91.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

2160-89-6

Wikipedia

1,1,1,3,3,3-Hexafluoroisopropyl acrylate

General Manufacturing Information

2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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